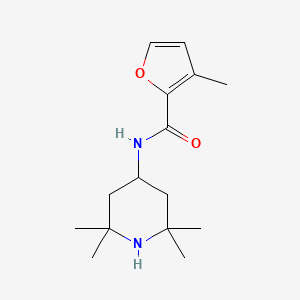
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Descripción general
Descripción
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide, also known as MTFA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MTFA is a furan derivative that has a piperidine ring with four methyl groups attached to it.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to reduce oxidative stress and inflammation in animal models, which may explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been found to have a wide range of biochemical and physiological effects. In animal studies, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to improve cognitive function, reduce oxidative stress, and decrease inflammation. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been found to have a protective effect on the liver and kidneys, and can improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are limitations to using 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide in lab experiments. It is a complex molecule that requires a high level of expertise to synthesize, and it can be expensive to produce.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide. One area of interest is the potential use of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been studied as a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. Future research may also focus on understanding the mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide and identifying other potential therapeutic applications for this compound.
In conclusion, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide is a promising compound that has potential applications in various scientific research fields. Its neuroprotective and anti-inflammatory properties make it a potential treatment for several diseases, and its low toxicity and stability make it an attractive candidate for use in lab experiments. Further research is needed to fully understand the potential of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide and identify other potential therapeutic applications for this compound.
Aplicaciones Científicas De Investigación
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been studied extensively in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In pharmacology, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been found to have anti-inflammatory properties and can be used as a potential treatment for inflammatory diseases. In toxicology, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been studied as a potential antidote for organophosphate poisoning.
Propiedades
IUPAC Name |
3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-6-7-19-12(10)13(18)16-11-8-14(2,3)17-15(4,5)9-11/h6-7,11,17H,8-9H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPAPKICGRHRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4701669.png)
![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4701673.png)
amino]carbonothioyl}thio)acetic acid](/img/structure/B4701677.png)

![methyl 4-(4-fluorophenyl)-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4701703.png)

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4701717.png)
![N-(2-{[1-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydro-8-quinolinyl]oxy}ethyl)acetamide](/img/structure/B4701721.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4701726.png)
![N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4701727.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4701730.png)
![2-(4-fluorophenyl)-4-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4701737.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4701739.png)